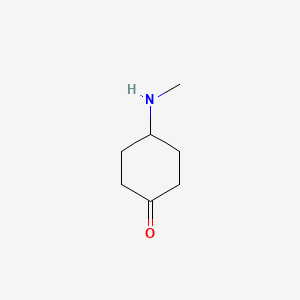

4-(Methylamino)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIMZXWXSLVBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609666 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-84-3 | |

| Record name | 4-(Methylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4-(Methylamino)cyclohexanone (CAS: 2976-84-3)

This compound, identified by the CAS number 2976-84-3, is a bifunctional organic compound featuring a secondary amine and a ketone within a cyclohexane ring.[1][2] Its molecular formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility is most pronounced in medicinal chemistry, where the cyclohexanone framework serves as a versatile scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical and Computed Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis, dictating solubility, reactivity, and handling requirements. The properties of this compound have been computationally predicted and are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 2976-84-3 | [1][3] |

| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [1] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| Exact Mass | 127.099714038 Da | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 101 | [1] |

| XLogP3-AA | 0 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound is typically achieved through reductive amination, a cornerstone reaction in organic chemistry for the formation of amines. This process leverages the reactivity of a ketone precursor with an amine, followed by reduction of the intermediate imine or enamine.

Conceptual Synthesis Workflow

The most logical and efficient pathway begins with a symmetrical precursor, 1,4-cyclohexanedione, which reacts with methylamine to form an enaminone intermediate. This intermediate is then selectively reduced to yield the final product. This method is favored for its high selectivity and avoidance of over-alkylation.

Caption: General workflow for the synthesis of this compound via reductive amination.

Exemplary Experimental Protocol: Reductive Amination

This protocol describes a representative method for synthesizing this compound.

Materials:

-

1,4-Cyclohexanedione

-

Methylamine (as a solution in THF or ethanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) in methanol.

-

Amine Addition: Add a solution of methylamine (1.1 eq) to the flask. The causality here is to use a slight excess of the amine to drive the formation of the iminium/enamine intermediate.

-

Acidification: Add glacial acetic acid (0.1-0.2 eq) to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[5]

-

Reductant Addition: Stir the mixture at room temperature for 1-2 hours. Then, cool the reaction to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise. NaBH₃CN is a preferred reducing agent because it is mild and selectively reduces the protonated iminium ion much faster than the ketone, preventing reduction of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. The basic wash neutralizes the acetic acid and any remaining acidic species. Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical state and thermal stability.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two reactive centers: the nucleophilic secondary amine and the electrophilic ketone. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a powerful scaffold.

Core Reactivity

-

Nucleophilic Amine: The secondary amine can act as a nucleophile in reactions such as acylation, alkylation, and arylation to build more complex amide or tertiary amine structures.

-

Electrophilic Ketone: The ketone can undergo a wide range of reactions. It can be reduced to a secondary alcohol, undergo nucleophilic addition (e.g., Grignard reactions), or participate in condensation reactions like aldol or Mannich reactions.[6]

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its structure is notably related to arylcyclohexylamines, a class of compounds with significant neurological and anesthetic activity.[8] For instance, it serves as a precursor for analogues of ketamine, a well-known anesthetic and antidepressant.[9][10] By modifying the amine and ketone functionalities, researchers can systematically explore structure-activity relationships (SAR) to develop new drugs with improved efficacy or side-effect profiles.[11][12]

Caption: Synthetic pathways originating from this compound to produce diverse pharmaceutical targets.

Predicted Spectroscopic Signature

Structural elucidation of reaction products involving this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be reliably predicted.[13]

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption peak is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C=O Stretch: A strong, sharp absorption peak should appear around 1715 cm⁻¹, indicative of a saturated cyclic ketone.[14]

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and methyl group.

-

-

¹H NMR Spectroscopy:

-

N-H Proton: A broad singlet, typically in the 1.0-3.0 ppm range, which may exchange with D₂O.

-

N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) around 2.2-2.5 ppm, integrating to 3H.

-

Cyclohexane Protons (CH₂): A series of complex multiplets between 1.5 and 3.0 ppm. The protons alpha to the ketone (positions 2, 6) would be the most downfield (approx. 2.2-2.6 ppm).

-

CH-N Proton: The proton at position 4 would appear as a multiplet, likely around 2.5-3.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

C=O Carbon: The ketone carbonyl carbon will be the most deshielded, with a chemical shift expected in the 208-212 ppm range.[15]

-

C-N Carbon: The carbon atom attached to the nitrogen (C4) would appear around 50-60 ppm.

-

N-CH₃ Carbon: The methyl carbon signal would be found upfield, typically around 30-35 ppm.

-

Ring Carbons (CH₂): The remaining four CH₂ carbons of the ring would produce signals in the 25-45 ppm range.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 127 corresponding to the molecular weight.

-

Fragmentation: Expect characteristic fragmentation patterns, such as alpha-cleavage adjacent to the amine or ketone, leading to stable iminium or acylium ions.

-

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar compounds, this compound should be handled with care.[16][17]

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] Recommended storage temperature is 2-8°C.[4]

-

Conclusion

This compound (CAS: 2976-84-3) is a strategically important chemical intermediate whose value lies in its bifunctional nature. The presence of both a secondary amine and a ketone on a robust cyclohexane scaffold provides synthetic chemists with multiple avenues for molecular elaboration. Its demonstrated role as a precursor to complex pharmaceutical targets, particularly within the arylcyclohexylamine class, underscores its significance in modern drug discovery and development. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage this versatile building block for scientific innovation.

References

-

National Center for Biotechnology Information. "this compound" PubChem Compound Database, CID=20760632. [Link]

-

Chemsrc. TRANS-4-(METHYLAMINO)CYCLOHEXANOL | CAS#:22348-44-3. [Link]

-

Chemsrc. This compound | CAS#:2976-84-3. [Link]

-

960 Chemical Network. CAS No.2976-84-3 | this compound. [Link]

-

Grokipedia. 4-Dimethylamino-4-(p-tolyl)cyclohexanone. [Link]

-

Molbase. 4-(methylamino)cyclohexan-1-one | 2976-84-3. [Link]

-

Taylor & Francis Online. Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. [Link]

-

Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

Pearson+. Predict the products formed when cyclohexanone reacts with the fo.... [Link]

-

PubMed. Experimental determination of the physicochemical properties of lumefantrine. [Link]

-

University of Missouri–St. Louis. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Wikipedia. Ketamine. [Link]

-

ResearchGate. Reactions of cyclopentanone and 4-methylcyclohexanone with p-nitrobenzaldehyde by 1a a. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

Save My Exams. 13C NMR Spectroscopy. [Link]

Sources

- 1. This compound | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2976-84-3 | 4-(Methylamino)cyclohexan-1-one - Moldb [moldb.com]

- 3. This compound | CAS#:2976-84-3 | Chemsrc [chemsrc.com]

- 4. 2976-84-3|this compound|BLD Pharm [bldpharm.com]

- 5. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. grokipedia.com [grokipedia.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Buy Cyclohexanone, 4-[4-(dimethylamino)phenyl]- (EVT-14113624) | 117960-49-3 [evitachem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. lehigh.edu [lehigh.edu]

- 14. researchgate.net [researchgate.net]

- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 16. louisville.edu [louisville.edu]

- 17. fishersci.com [fishersci.com]

Physicochemical properties of 4-(Methylamino)cyclohexanone

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical properties, analytical methodologies, and potential applications of this compound. As a bifunctional molecule incorporating both a secondary amine and a ketone, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document synthesizes critical data to support its use in research and development settings.

Molecular Structure and Chemical Identity

This compound is a cyclic organic compound featuring a cyclohexanone ring substituted at the 4-position with a methylamino group. This structure imparts both basic (amine) and neutral/polar (ketone) characteristics, influencing its chemical behavior and physical properties.

-

IUPAC Name : 4-(methylamino)cyclohexan-1-one[1]

-

CAS Number : 2976-84-3[1]

-

Molecular Formula : C₇H₁₃NO[1]

-

Synonyms : 4-(Methylamino)cyclohexan-1-one, 4-methylaminocyclohexanone[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including reaction media, biological environments, and analytical separations. The data below are primarily computed properties sourced from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| Exact Mass | 127.099714038 Da | PubChem[1] |

| XLogP3 (log P) | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[1] |

| pKa (Conjugate Acid) | ~10.5 (Estimated) | |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[2] |

Expert Insights:

-

The negative XLogP3 value suggests that this compound is hydrophilic, predicting good solubility in aqueous and polar protic solvents. This is consistent with the presence of both a hydrogen bond-donating amine group and a hydrogen bond-accepting ketone group.

-

The pKa of the conjugate acid is estimated to be around 10.5, typical for secondary aliphatic amines[3]. This indicates that at physiological pH (~7.4), the amine group will be predominantly protonated, rendering the molecule cationic. This is a crucial consideration in drug design for receptor binding and membrane transport.

-

Its Topological Polar Surface Area (TPSA) is well within the range for good oral bioavailability in drug candidates, suggesting it is a suitable scaffold for pharmaceutical development.

Synthesis and Chemical Reactivity

Synthetic Pathways

While specific, peer-reviewed syntheses for this compound are not abundant in the provided literature, a logical and common approach involves reductive amination. A plausible synthetic route starts from 1,4-cyclohexanedione.

-

Reaction : 1,4-cyclohexanedione is reacted with methylamine in a suitable solvent (e.g., methanol).

-

Intermediate Formation : This reaction forms an enamine or imine intermediate in situ.

-

Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced to selectively reduce the imine/enamine, yielding the secondary amine product, this compound.

This method is widely used due to its high efficiency and selectivity, avoiding over-alkylation of the amine. Other routes could involve the oxidation of 4-(methylamino)cyclohexanol[4].

Chemical Reactivity

The reactivity of this molecule is dictated by its two primary functional groups:

-

Secondary Amine : As a nucleophile and a base, the amine group can undergo N-alkylation, acylation, and salt formation with acids. Its basicity is a key feature for its role in catalyzing reactions or interacting with biological targets.

-

Ketone : The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (4-(methylamino)cyclohexanol), undergo Wittig reactions to form alkenes, or participate in aldol condensations under appropriate conditions. The presence of the amine allows for potential intramolecular reactions or rearrangements.

The compound is generally stable under standard ambient conditions but should be stored away from strong oxidizing agents and acids to prevent degradation.

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound.

Caption: Analytical workflow for the characterization of this compound.

Protocol 1: NMR Spectroscopy for Structural Elucidation

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, due to its hydrophilicity, or Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if using CDCl₃.

-

¹H NMR Acquisition :

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Signals :

-

A singlet corresponding to the N-CH₃ protons.

-

Multiple multiplets for the cyclohexyl ring protons. Protons alpha to the carbonyl group (positions 2 and 6) will be the most deshielded (~2.0-2.5 ppm), while the proton at position 4 (methine proton) will be coupled to adjacent methylene protons and the N-H proton.

-

A broad signal for the N-H proton, which may exchange with D₂O if used as the solvent.

-

-

-

¹³C NMR Acquisition :

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Expected Signals :

-

Causality: The choice of solvent is critical; D₂O is suitable for a hydrophilic compound and will result in the exchange of the labile N-H proton, causing its signal to disappear, which can be a useful diagnostic tool. Higher field strength (e.g., >400 MHz) provides better signal dispersion, which is necessary to resolve the complex overlapping multiplets of the cyclohexyl ring protons.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the molecular weight and obtain fragmentation data that supports the proposed structure.

Methodology:

-

Sample Infusion : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Ionization : Introduce the sample into an electrospray ionization (ESI) source in positive ion mode. The formic acid aids in the protonation of the basic amine group to form the [M+H]⁺ ion.

-

Mass Analysis :

-

Perform a full scan analysis to detect the parent ion. The expected monoisotopic mass for [C₇H₁₃NO + H]⁺ is approximately 128.107.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. Expected fragment ions would arise from the loss of water, or cleavage of the cyclohexyl ring.

-

Causality: ESI is the preferred ionization technique for this polar, non-volatile molecule. Operating in positive mode is logical because the secondary amine is easily protonated, leading to a strong signal for the [M+H]⁺ ion and ensuring high sensitivity.

Applications in Research and Drug Development

This compound is structurally related to precursors used in the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity.

-

Scaffold for Pharmaceutical Synthesis : Its bifunctional nature makes it an attractive starting material for creating more complex molecules. The ketone can be used as a handle for chain extension or ring formation, while the amine can be functionalized to modulate solubility, basicity, and receptor interactions.

-

Analogue Development : The compound is a key fragment of ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone] and its analogues, which are investigated for their anesthetic, antidepressant, and analgesic properties[7][8]. Research into novel psychoactive substances (NPS) often involves modifications of the ketamine structure, and understanding the properties of its core components is crucial for metabolism and toxicology studies[9].

-

Chemical Intermediate : Beyond pharmaceuticals, it can serve as a building block in the synthesis of various organic materials and fine chemicals where a substituted cyclohexanone moiety is required[4][10].

Conclusion

This compound is a versatile chemical building block with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis and medicinal chemistry. Its hydrophilicity, basicity, and dual functional handles provide chemists with a flexible scaffold for developing novel compounds. The analytical protocols outlined in this guide offer a validated framework for ensuring the quality and identity of this compound in a research setting, thereby supporting its effective use in the advancement of drug discovery and materials science.

References

-

Ketamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

This compound | C7H13NO | CID 20760632 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Hu, W., Liu, C., Hua, Z., & Li, J. (2023). Metabolism of four novel structural analogs of ketamine. Biomedical Chromatography, 38(1), e5767. Retrieved January 22, 2026, from [Link]

-

Cyclohexanone, 4-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Moghimi, A., Rahmani, S., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Synthetic Communications, 44(12), 1748-1753. Retrieved January 22, 2026, from [Link]

-

NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. (1994). METHYLCYCLOHEXANONE: METHOD 2521. Centers for Disease Control and Prevention. Retrieved January 22, 2026, from [Link]

- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.

-

Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences, 127(4), 693-697. Retrieved January 22, 2026, from [Link]

-

This compound | CAS#:2976-84-3. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020). United Nations Office on Drugs and Crime. Retrieved January 22, 2026, from [Link]

-

4-Methylcyclohexanone - Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube. Retrieved January 22, 2026, from [Link]

-

Cyclohexanone at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2976-84-3|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 7. Ketamine - Wikipedia [en.wikipedia.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

4-(Methylamino)cyclohexanone molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Methylamino)cyclohexanone

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. The conformational preference of substituents on a cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing molecular reactivity, physical properties, and biological interactions. For this compound, the orientation of the methylamino group is governed by a nuanced interplay of steric and stereoelectronic effects. This document elucidates these factors, detailing the equilibrium between the axial and equatorial conformers. We explore the foundational principles of cyclohexane stereochemistry, the specific intramolecular forces at play, and the advanced analytical techniques essential for a definitive conformational assignment. Methodologies including computational modeling and spectroscopic analysis are detailed, providing a robust framework for researchers investigating this and related molecular systems.

Introduction: The Conformational Dichotomy of Substituted Cyclohexanones

This compound, with the molecular formula C₇H₁₃NO, is a bifunctional molecule featuring a flexible six-membered carbocyclic ring, a secondary amine, and a ketone.[1] The cyclohexane scaffold is not planar; it preferentially adopts a puckered "chair" conformation to minimize the inherent angle and torsional strain of a flat ring. This fundamental principle gives rise to two distinct spatial arrangements for any substituent: an axial position, parallel to the principal C3 axis of the ring, and an equatorial position, pointing away from the ring's periphery.

The interconversion between these two chair forms, known as a "ring flip," is rapid at room temperature. However, for a substituted cyclohexane, the two resulting chair conformers are rarely of equal energy.[2] The energetic landscape is dictated by a delicate balance of forces, and understanding this equilibrium is critical for predicting chemical behavior and designing molecules with specific pharmacological profiles. This guide will dissect the conformational preferences of this compound by examining the competing steric and electronic factors that stabilize or destabilize its axial and equatorial forms.

Foundational Principles: Steric Hindrance in the Cyclohexane Chair

For most monosubstituted cyclohexanes, the conformational equilibrium overwhelmingly favors the conformer where the substituent occupies the equatorial position.[3] This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions .

When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same face of the ring (at the C2 and C6 positions relative to the substituent at C1, or in this case, C3 and C5 relative to the substituent at C4).[4] This destabilizing interaction is a form of gauche-butane interaction. In contrast, an equatorial substituent projects into space away from the bulk of the ring, minimizing such steric clashes. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.[2]

Caption: Chair interconversion of this compound.

Conformational Analysis of this compound: A Case of Competing Influences

Based solely on steric considerations, the methylamino group (A-value ≈ 1.7-2.1 kcal/mol for -NH₂) would strongly prefer the equatorial position. However, the presence of the carbonyl group at the C1 position introduces the possibility of more complex intramolecular interactions that can influence this equilibrium.

Transannular Interactions

In cyclic systems, particularly medium-sized rings, non-bonded interactions across the ring, known as transannular interactions or Prelog strain, can be significant.[5] For this compound, a key consideration is the potential for a stabilizing interaction between the nitrogen atom's lone pair of electrons and the electrophilic carbonyl carbon. This n → π* interaction, a type of donor-acceptor orbital overlap, is geometrically more favorable when the methylamino group is in the axial position, as this brings the nitrogen atom into closer proximity to the carbonyl carbon. While less dramatic than in medium-sized rings, this interaction can partially offset the steric penalty of the axial conformation.[6][7]

Intramolecular Hydrogen Bonding

A potentially decisive factor is the formation of an intramolecular hydrogen bond between the hydrogen on the secondary amine (N-H) and the carbonyl oxygen (C=O). For this bond to form, the N-H and C=O groups must be able to approach each other closely. This geometry is achieved almost exclusively in the conformer where the methylamino group is axial . This hydrogen bond would form a seven-membered ring-like structure, which can be energetically favorable and significantly stabilize the axial conformer. The existence and strength of such a bond are highly dependent on the solvent environment; non-polar solvents are more likely to promote intramolecular hydrogen bonding compared to polar, protic solvents that would compete for hydrogen bonds.[8]

Caption: Key stabilizing interactions in the axial conformer.

The Effect of Protonation

In an acidic medium, the basic nitrogen atom will be protonated to form a methylammonium group (-NH₂CH₃⁺). This change has two profound consequences:

-

Increased Steric Bulk: The positively charged group is significantly larger and more sterically demanding than the neutral amine.

-

Elimination of Hydrogen Bond Donor: The nitrogen lone pair is no longer available, and the N-H protons are less available for the specific intramolecular hydrogen bond.

Consequently, the protonated form of this compound will exhibit a much stronger, almost exclusive, preference for the equatorial conformation to minimize severe 1,3-diaxial interactions.

Methodologies for Conformational Investigation

A definitive understanding of the conformational equilibrium requires a combination of computational and experimental techniques.

Computational Chemistry

Theoretical calculations are invaluable for quantifying the subtle energy differences between conformers.[9] Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), provide a reliable means of calculating the relative electronic energies of the axial and equatorial conformers.[10]

Protocol: DFT-Based Conformational Analysis

-

Structure Generation: Build 3D models of both the axial and equatorial chair conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure.

-

Frequency Calculation: Calculate the vibrational frequencies for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Comparison: Compare the final corrected Gibbs free energies of the conformers. The difference (ΔG) indicates their relative stability and allows for the calculation of the equilibrium constant (K_eq).

-

Solvent Modeling: Repeat the calculations using a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments (e.g., chloroform, water) and assess their impact on the equilibrium.

Caption: A typical computational workflow for conformational analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful experimental tool for determining conformational preferences in solution. The coupling constant (³J) between the proton at C4 (the carbon bearing the methylamino group) and the adjacent protons at C3 and C5 is highly dependent on the dihedral angle between them.

-

Axial C4-H: An axial proton will have one large trans-diaxial coupling (³J_ax,ax ≈ 10-13 Hz) and one smaller axial-equatorial coupling (³J_ax,eq ≈ 2-5 Hz).

-

Equatorial C4-H: An equatorial proton will have two small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz).

By measuring the width or splitting pattern of the C4-H signal, one can deduce its predominant orientation and thus the conformation of the ring. Low-temperature NMR can be used to slow the ring-flip process, potentially allowing for the direct observation of both conformers.[11]

Infrared (IR) Spectroscopy: The presence of an intramolecular hydrogen bond can be inferred from the IR spectrum. The N-H and C=O stretching frequencies in a hydrogen-bonded conformer will be shifted to lower wavenumbers (red-shifted) and may appear broader compared to a non-hydrogen-bonded species. This effect is best observed in a dilute solution in a non-polar solvent.

Data Summary and Predicted Equilibrium

The precise equilibrium between the axial and equatorial conformers is a fine balance. The following table summarizes the expected contributing factors and their favored conformer.

| Feature | Favored Conformer | Rationale |

| Steric Hindrance | Equatorial | Avoids 1,3-diaxial interactions between the methylamino group and axial hydrogens.[3][4] |

| Transannular Interaction | Axial | Favorable n → π* orbital overlap between the nitrogen lone pair and the carbonyl carbon.[6] |

| Intramolecular H-Bond | Axial | Stabilizing interaction between the N-H proton and the carbonyl oxygen, possible only in the axial geometry.[8] |

| Protonated State (-NH₂CH₃⁺) | Equatorial | Increased steric bulk and loss of stabilizing electronic interactions strongly disfavor the axial position. |

Conclusion

The conformational analysis of this compound is a compelling case study in modern stereochemistry, demonstrating that a simple steric argument is often insufficient for predicting molecular structure. The equilibrium is a finely tuned balance between destabilizing 1,3-diaxial interactions, which favor the equatorial conformer, and stabilizing stereoelectronic effects—namely transannular interactions and potential intramolecular hydrogen bonding—which favor the axial conformer. This balance is highly sensitive to the molecular environment, particularly the polarity of the solvent and the pH of the medium. A comprehensive approach, integrating high-level computational modeling with meticulous spectroscopic analysis, is essential for accurately characterizing the conformational landscape of this molecule and predicting its behavior in chemical and biological systems.

References

- Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect.

- Monosubstituted Cylcohexanes. Lumen Learning, MCC Organic Chemistry.

- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Scholars' Mine, Missouri S&T.

- 4.4 Substituted Cyclohexanes. KPU Pressbooks, Organic Chemistry I.

- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.

- Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts.

- This compound.

- Transannular interactions and reactions in a seven-membered heterocyclic ring-system. ScienceDirect.

- Structural studies of cyclic ß-amino ketones using computational and NMR methods.

- Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide. BenchChem.

- Prelog strain. Wikipedia.

- Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico, University of Duisburg-Essen.

- Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime.

- Synthesis method of 4-substituted cyclohexanone.

- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.

Sources

- 1. This compound | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prelog strain - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-(Methylamino)cyclohexanone

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-(methylamino)cyclohexanone. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and practical experimental protocols.

Molecular Structure and Properties

This compound possesses a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol .[1] Its structure consists of a cyclohexanone ring substituted at the 4-position with a methylamino group. This bifunctional nature, containing both a ketone and a secondary amine, dictates its chemical properties and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Principles and Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like oxygen and nitrogen, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable connectivity information.

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 2.5 - 2.8 | Multiplet | 1H | CH-N |

| b | ~ 2.2 - 2.4 | Multiplet | 4H | CH₂ adjacent to C=O |

| c | ~ 1.8 - 2.0 | Multiplet | 4H | CH₂ adjacent to CH-N |

| d | ~ 2.3 | Singlet | 3H | N-CH₃ |

| e | ~ 1.5 - 1.8 | Broad Singlet | 1H | N-H |

Interpretation:

-

The proton on the carbon bearing the methylamino group (CH-N) is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the nitrogen atom.

-

The protons on the carbons alpha to the carbonyl group (C=O) will also be deshielded and are expected to appear as a multiplet.

-

The protons on the carbons adjacent to the CH-N group will be in a different chemical environment and will likely appear as another multiplet.

-

The methyl group attached to the nitrogen will appear as a singlet, as it has no adjacent protons to couple with.

-

The N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principles and Rationale: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shift of a carbon is sensitive to the hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 210 | C=O |

| 2 | ~ 55 | CH-N |

| 3 | ~ 40 | CH₂ adjacent to C=O |

| 4 | ~ 35 | CH₂ adjacent to CH-N |

| 5 | ~ 30 | N-CH₃ |

Interpretation:

-

The carbonyl carbon (C=O) is the most deshielded and will have the largest chemical shift.

-

The carbon atom bonded to the nitrogen (CH-N) will be the next most deshielded of the sp³ carbons.

-

The two sets of equivalent methylene carbons in the ring will have distinct chemical shifts.

-

The methyl carbon of the amino group will appear at the most upfield position.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive than ¹H NMR, so a slightly more concentrated sample may be beneficial.

-

Instrument Setup: The instrument is set up as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.

-

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

Infrared (IR) Spectroscopy

Principles and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorption is characteristic of the type of bond and the functional group it is in. This makes IR spectroscopy an excellent tool for identifying the presence of specific functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, broad | N-H stretch |

| 2940, 2860 | Strong | C-H stretch (aliphatic) |

| ~ 1715 | Strong, sharp | C=O stretch (ketone) |

| ~ 1450 | Medium | CH₂ bend |

| ~ 1100 | Medium | C-N stretch |

Interpretation:

-

A broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

Strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching of the aliphatic ring and the methyl group.

-

A strong, sharp absorption around 1715 cm⁻¹ is a clear indication of a saturated ketone (C=O stretch).

-

The C-N stretching vibration is typically found in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method for both liquids and solids.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Principles and Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to determine its molecular weight and deduce its structure.

Predicted Mass Spectrometry Data:

| m/z | Predicted Relative Intensity | Assignment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Low | [M - CH₃]⁺ |

| 84 | Strong | [M - C₂H₅N]⁺ |

| 58 | Strong | [C₃H₈N]⁺ (Alpha-cleavage) |

| 44 | Moderate | [C₂H₆N]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 127, corresponding to the molecular weight of the compound. The presence of a single nitrogen atom means the molecular weight is an odd number, which is consistent with the nitrogen rule.

-

Alpha-cleavage is a common fragmentation pathway for both ketones and amines. For this compound, cleavage of the C-C bond adjacent to the nitrogen is a likely and favorable fragmentation. This would lead to the formation of a stable, resonance-stabilized iminium ion. The most likely alpha-cleavage would result in a fragment with m/z = 58.

-

Cleavage adjacent to the carbonyl group is another expected fragmentation pathway.

-

Loss of small, stable neutral molecules can also occur.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample molecules are ionized, most commonly by electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is then analyzed to gain structural information.

Visualization of Key Concepts

Caption: Chemical structure of this compound.

Caption: Proposed alpha-cleavage fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. While the data presented herein is based on well-established spectroscopic principles and comparison with analogous structures, it provides a strong predictive model for experimental verification. The protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reliability of their findings in drug discovery and development endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20760632, this compound. Retrieved from [Link].

Sources

A Guide to the Synthesis of 4-(Methylamino)cyclohexanone via Reductive Amination

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylamino)cyclohexanone through the reductive amination of 1,4-cyclohexanedione. Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its efficiency in forming critical carbon-nitrogen bonds.[1][2][3] This document delves into the underlying reaction mechanism, offers a comparative analysis of common reducing agents, and presents detailed, field-proven experimental protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to empower the successful and reproducible synthesis of this valuable chemical intermediate.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in organic chemistry, as the amine functional group is a ubiquitous feature in a vast array of biologically active molecules, including over a quarter of all pharmaceuticals.[1][2] Among the myriad methods for C-N bond formation, reductive amination (also known as reductive alkylation) is preeminent due to its operational simplicity, broad substrate scope, and high atom economy.[4][5] The reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion, which is subsequently reduced in the same pot.[4][6]

This guide focuses on a specific, practical application: the synthesis of this compound. This molecule serves as a valuable building block in medicinal chemistry. It should be noted that the synthesis of this target from cyclohexanone is not chemically feasible. Therefore, this guide will proceed with the scientifically sound pathway starting from 1,4-cyclohexanedione , which undergoes a mono-reductive amination with methylamine. We will explore the nuances of this transformation, emphasizing the critical thinking behind procedural choices to ensure both high yield and purity.

The Core Mechanism: From Carbonyl to Amine

Understanding the mechanism of reductive amination is critical for troubleshooting and optimizing the reaction. The process is a sequence of two distinct chemical events: the formation of an iminium ion and its subsequent reduction.[7][8] The entire process is typically conducted in a single reaction vessel.

-

Nucleophilic Attack & Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amine (methylamine) on the electrophilic carbonyl carbon of the ketone (1,4-cyclohexanedione). This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral hemiaminal, also known as a carbinolamine.

-

Dehydration to Iminium Ion: Under weakly acidic conditions (pH 4-6), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water is driven by the nitrogen's lone pair of electrons, forming a resonance-stabilized, electrophilic C=N double bond species known as an iminium ion.

-

Hydride Reduction: A reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[8] This final step reduces the C=N bond to a C-N single bond, yielding the desired secondary amine product, this compound.

The diagram below illustrates this sequential mechanism.

Caption: The sequential mechanism of reductive amination.

Strategic Selection of Reducing Agents

The choice of reducing agent is the most critical experimental parameter, directly influencing reaction efficiency, selectivity, and safety. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[9]

| Reducing Agent | Chemical Formula | Key Advantages | Key Considerations & Causality |

| Sodium Borohydride | NaBH₄ | Inexpensive, readily available, powerful. | Non-selective: Reduces both ketones and iminium ions.[10] To prevent formation of the alcohol byproduct, the imine must be pre-formed before the borohydride is added, making it a two-step, one-pot process requiring careful monitoring. |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective: At neutral or weakly acidic pH (6-7), it reduces iminium ions much faster than ketones.[11] This allows for a true one-pot reaction where all components are mixed at the start. | Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas or cyanide salts upon acidification or workup.[12] Its use requires stringent safety protocols and careful waste disposal. |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild & Selective: An excellent balance of reactivity and selectivity; reduces iminium ions rapidly without significantly affecting the starting ketone.[9][13] Safety: Non-toxic byproducts (acetate). It is the modern reagent of choice for most applications. | Moisture Sensitive: Reacts with protic solvents like methanol.[10] Typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added as a catalyst.[12][14] |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Green & Atom-Economical: Produces only water as a byproduct. Excellent for large-scale industrial synthesis.[15] | Specialized Equipment: Requires a high-pressure hydrogenation apparatus. Chemoselectivity Issues: Catalysts can reduce other functional groups (alkenes, nitro groups).[16] The catalyst can also be poisoned by certain functional groups. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Protocol 4.1 details the recommended procedure using sodium triacetoxyborohydride (STAB) for its superior selectivity and safety profile.

Protocol: Synthesis using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly reliable and is the preferred method in many research and development settings.[11][14]

Reagents & Equipment:

-

1,4-Cyclohexanedione

-

Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq). Dissolve it in DCE or DCM (approx. 0.1-0.2 M concentration).

-

Amine Addition: Add methylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.

-

Catalyst Addition: Add glacial acetic acid (1.1 eq). The acid catalyzes the formation of the iminium ion. Stir the mixture for 20-30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining STAB.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualization: Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification process.

Caption: A generalized workflow for reductive amination.

Product Characterization & Data Analysis

Confirming the structure and purity of the final product is a non-negotiable step. Standard analytical techniques are employed for this purpose. While a full experimental spectrum for this compound is not widely published, the expected data can be inferred from the analysis of its structural analogue, N-methylcyclohexylamine, and general principles of spectroscopy.[17][18][19]

| Technique | Expected Observations for this compound |

| ¹H NMR | - A singlet for the N-CH₃ protons, expected around 2.4-2.6 ppm.[17] - Multiplets for the cyclohexanone ring protons (CH₂ and CH groups). - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) significantly downfield (~208-212 ppm). - A signal for the N-CH₃ carbon around 33-35 ppm. - A signal for the C-N carbon of the ring around 58-60 ppm.[20] - Other signals for the remaining ring carbons. |

| IR Spectroscopy | - A strong, sharp absorption for the C=O stretch, typically around 1710-1720 cm⁻¹. - A medium absorption for the N-H stretch around 3300-3350 cm⁻¹. - C-H stretching absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₁₃NO = 127.18 g/mol ). |

Conclusion

The reductive amination of 1,4-cyclohexanedione with methylamine is an efficient and reliable method for synthesizing this compound. The strategic selection of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is paramount to achieving high yields while minimizing side-product formation and ensuring operational safety. The protocols and analytical guidelines presented here offer a robust framework for researchers to successfully implement this vital transformation in a laboratory setting. As the demand for complex amine-containing molecules grows, a mastery of foundational reactions like reductive amination remains an indispensable skill for professionals in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

-

Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wang, Y., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 933–936. [Link]

-

Zeynizadeh, B., & Rahmani, S. (2005). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 52(5), 1017-1022. [Link]

-

Zeynizadeh, B., & Akbari, D. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 1-17. [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 209-231. [Link]

-

Jagadeesh, R. V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5382-5431. [Link]

-

Ghorai, P. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform. [Link]

-

Montgomery, S. L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(30), 8701-8722. [Link]

-

Li, C., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(37), 6635-6638. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Senthamarai, T., et al. (2018). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. [Link]

-

Zhang, Y., et al. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. [Link]

-

Galloup. (2026, January 19). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. [Link]

-

Wang, C., et al. (2022). Selective synthesis of primary amines via reductive amination of carbonyl compounds over cobalt single-atom catalysts. Chemical Science, 13(28), 8344-8350. [Link]

-

Vedantu. (n.d.). The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE. [Link]

- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.

-

de la Cruz, J., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Chemsrc. (2025, August 25). This compound. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

-

Faghih, Z., & Shahsafi, M. A. (2022). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Polycyclic Aromatic Compounds, 42(5), 2315-2323. [Link]

-

University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

-

ASCA GmbH. (n.d.). 4-(Methylamino)-4-phenyl-cyclohexanone. [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 15. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum [chemicalbook.com]

- 19. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Methylamino)cyclohexanone as a Precursor in Organic Synthesis

Abstract

4-(Methylamino)cyclohexanone is a versatile bifunctional molecule that serves as a critical building block in modern organic synthesis. Its structure, featuring a secondary amine and a ketone within a cyclohexane framework, offers two distinct points for chemical modification. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and reactivity of this compound. We will explore its application as a key precursor, detailing reaction mechanisms, providing step-by-step experimental protocols, and presenting a case study on its role in the synthesis of active pharmaceutical ingredients (APIs). The aim is to furnish scientists with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. This compound, often used as its more stable hydrochloride salt, has emerged as a significant precursor due to the orthogonal reactivity of its functional groups. The secondary amine provides a nucleophilic center for alkylation, acylation, and arylation reactions, while the carbonyl group is susceptible to a wide array of nucleophilic additions and condensation reactions.[1]

This dual functionality, embedded within a conformationally mobile six-membered ring, makes it an ideal scaffold for building molecular complexity. Its application is particularly notable in the pharmaceutical industry, where cyclohexanone derivatives are integral to the structure of numerous analgesics, anti-inflammatory agents, and other therapeutics.[1][2] This guide will dissect the chemistry of this precursor, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Profile

Proper characterization is the bedrock of chemical synthesis. The hydrochloride salt is typically a stable, crystalline solid, which simplifies handling and storage.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(methylamino)cyclohexan-1-one | PubChem[4] |

| CAS Number | 2976-84-3 (for hydrochloride) | ChemicalBook[3] |

| Molecular Formula | C7H13NO | PubChem[4] |

| Molecular Weight | 127.18 g/mol | PubChem[4] |

| Appearance | Crystalline solid (as hydrochloride) | N/A |

| Storage Temp. | 2-8°C | ChemicalBook[3] |

Spectroscopic data is crucial for reaction monitoring and final product confirmation. For this compound, key expected signals would include:

-

¹H NMR: Resonances for the N-methyl group, the N-H proton (exchangeable with D₂O), and the protons on the cyclohexyl ring, with distinct chemical shifts for those alpha to the carbonyl and the amine.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (typically >200 ppm), along with signals for the N-methyl carbon and the carbons of the cyclohexane ring.

-

IR Spectroscopy: A strong absorption band for the C=O stretch (around 1710 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the free base (127.18 m/z).

Core Synthesis: Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of a 1,4-dicarbonyl precursor, such as 1,4-cyclohexanedione.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

The causality behind this choice of methodology lies in its efficiency and selectivity. Reductive amination is a robust transformation that avoids the harsh conditions and poor atom economy of other amination methods.[6] The choice of reducing agent is critical for success. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting ketone.[8] A more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), is often preferred. These reagents are mild enough to not reduce the ketone but are highly effective at reducing the protonated iminium ion intermediate, thus driving the reaction towards the desired amine product.[8][9]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination

-

Objective: To synthesize this compound hydrochloride from 1,4-cyclohexanedione.

-

Reagents: 1,4-cyclohexanedione, methylamine (40% in H₂O), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), 1 M HCl in diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1,4-cyclohexanedione (1 equiv.) in DCM at 0°C, add methylamine solution (1.2 equiv.) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise, maintaining the temperature below 25°C. The choice of NaBH(OAc)₃ is deliberate; it is less hydridic and more selective for the iminium ion over the ketone, minimizing side reactions.[8]

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

-

Dissolve the crude oil in a minimal amount of diethyl ether and cool to 0°C. Add 1 M HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

-

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with reference data.

Key Chemical Transformations & Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions at the Amine Center

The secondary amine is a potent nucleophile and a weak base. It readily undergoes:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: The amine itself can react with another aldehyde or ketone to form a tertiary amine, expanding its synthetic utility.[6]

Reactions at the Ketone Center

The carbonyl group is an electrophilic site, enabling a host of classic transformations:

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.[10][11]

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Ketal Formation: Protection of the ketone as a ketal (e.g., using ethylene glycol) allows for selective reactions at the amine center without interference from the ketone.[12][13]

Caption: Key reaction pathways for this compound.

Case Study: A Precursor to Analgesics

The 4-aminocyclohexanone scaffold is a common feature in centrally acting analgesics. While direct synthesis routes for drugs like Tramadol often start from cyclohexanone and build the aminomethyl side chain via a Mannich reaction[11][14], related structures can be conceptualized or synthesized from precursors like this compound. For instance, analogues of potent analgesics like ketamine, which is a 2-substituted aminocyclohexanone[15][16], highlight the pharmaceutical relevance of this structural class. The synthesis of various 4-aryl-4-aminocyclohexanone analogues for analgesic research further underscores the importance of this core structure.[17][18]

Let's conceptualize a synthetic pathway to a simplified analogue, 1-(3-methoxyphenyl)-4-(methylamino)cyclohexan-1-ol, demonstrating the core principles.

Caption: A conceptual synthetic pathway using the precursor.